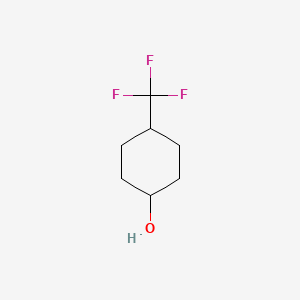

4-(Trifluoromethyl)cyclohexanol

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(trifluoromethyl)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F3O/c8-7(9,10)5-1-3-6(11)4-2-5/h5-6,11H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJUJYNJEPPWWHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30952548 | |

| Record name | 4-(Trifluoromethyl)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30952548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30129-18-1 | |

| Record name | 4-(Trifluoromethyl)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30952548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Trifluoromethyl)cyclohexanol (cis- and trans- mixture) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Significance of Fluorinated Cyclohexanol Derivatives in Organic Chemistry

Fluorinated cyclohexanol (B46403) derivatives represent a pivotal class of compounds in organic synthesis and medicinal chemistry. The introduction of fluorine atoms into the cyclohexanol scaffold can dramatically alter the molecule's physical, chemical, and biological properties. nih.gov

Partially fluorinated compounds often exhibit higher oxidation resistance and can have a higher dielectric constant if the fluorine atom is positioned to increase the molecule's dipole moment. nih.gov This strategic placement of fluorine can also lead to lower basicity and higher acidity compared to their non-fluorinated counterparts. nih.gov These modifications are instrumental in fine-tuning the characteristics of a molecule for specific applications.

In the context of drug design, the incorporation of fluorine is a well-established strategy to enhance the metabolic stability of a compound. mdpi.comnih.gov The carbon-fluorine bond is exceptionally strong, which can prevent or slow down metabolic degradation, a crucial factor in developing effective pharmaceuticals. mdpi.com Furthermore, fluorination can influence a molecule's lipophilicity, which in turn affects its ability to penetrate biological membranes, a key consideration for central nervous system drugs. nih.gov

The Trifluoromethyl Group: a Key Player in Chemical Design

The trifluoromethyl (-CF3) group is a particularly influential substituent in modern chemical design, valued for its strong electron-withdrawing nature and distinct steric profile. mdpi.com Its presence can significantly impact a molecule's lipophilicity, solubility, metabolic stability, and binding affinity to biological targets. nih.govhovione.com

One of the primary advantages of the trifluoromethyl group is its ability to enhance target binding affinity. The high electronegativity of the fluorine atoms makes the -CF3 group a potent electron-withdrawing substituent, which can improve interactions with biological targets through hydrogen bonding and electrostatic forces. mdpi.com This characteristic is frequently exploited in medicinal chemistry to optimize the efficacy of drug candidates. bohrium.comscilit.com

Moreover, the trifluoromethyl group is known for its high metabolic stability due to the strength of the carbon-fluorine bonds. mdpi.com This stability makes it a valuable addition in drug design to increase a compound's half-life and reduce the required dosage. mdpi.com The substitution of a methyl group with a trifluoromethyl group is a common strategy to block metabolic hotspots within a molecule. mdpi.com

Isomeric Forms of 4 Trifluoromethyl Cyclohexanol: a Study in Stereoisomerism

Like many substituted cyclohexanes, 4-(Trifluoromethyl)cyclohexanol (B153614) exists as two stereoisomers: cis and trans. These isomers arise from the different spatial arrangements of the hydroxyl (-OH) and trifluoromethyl (-CF3) groups relative to the plane of the cyclohexane (B81311) ring.

In the cis-isomer, both the hydroxyl and trifluoromethyl groups are on the same side of the ring, either both pointing up (axial-equatorial or equatorial-axial in the chair conformations) or both pointing down. In the more stable chair conformation, one substituent will typically occupy an axial position while the other occupies an equatorial position.

Conversely, in the trans-isomer, the hydroxyl and trifluoromethyl groups are on opposite sides of the ring. In the most stable chair conformation of the trans-isomer, both bulky substituents, the hydroxyl and the trifluoromethyl group, can occupy equatorial positions, which generally leads to greater thermodynamic stability compared to the cis-isomer where one of the groups is forced into a more sterically hindered axial position. The separation and purification of these isomers can be achieved through methods such as fractional crystallization or chromatography. google.com

The distinct three-dimensional structures of the cis and trans isomers can lead to different physical properties and biological activities. The specific orientation of the functional groups can influence how the molecule interacts with other molecules, including biological receptors.

Below is a table summarizing some of the known properties of a mixture of the cis and trans isomers of this compound. chemimpex.comavantorsciences.com

| Property | Value |

| CAS Number | 30129-18-1 |

| Molecular Formula | C₇H₁₁F₃O |

| Molecular Weight | 168.16 g/mol |

| Appearance | Colorless to almost colorless clear liquid |

| Boiling Point | 181 °C (at 760 mmHg); 70-75 °C (at 15 mmHg) |

| Density | 1.23 g/cm³ (at 25 °C) |

| Refractive Index | n20/D 1.41 |

An in-depth exploration of the advanced synthetic methodologies for producing this compound reveals a landscape of sophisticated chemical strategies. This article focuses exclusively on the contemporary techniques for carbon-fluorine bond formation, the stereoselective synthesis of its isomers, and the catalytic routes to its cyclohexanol (B46403) core.

Stereochemistry and Conformational Analysis of 4 Trifluoromethyl Cyclohexanol

Conformational Preferences of Cis- and Trans-4-(Trifluoromethyl)cyclohexanol

The conformational landscape of 4-(trifluoromethyl)cyclohexanol (B153614) is primarily dictated by the preference of the bulky trifluoromethyl (CF3) group and the hydroxyl (-OH) group to occupy equatorial positions on the cyclohexane (B81311) ring to minimize steric strain. libretexts.org In disubstituted cyclohexanes, the most stable conformation is the one where the maximum number of substituents are in equatorial positions. minia.edu.eg

For trans-4-(trifluoromethyl)cyclohexanol , the diequatorial conformation is significantly more stable than the diaxial conformation. In the diequatorial conformer, both the trifluoromethyl and hydroxyl groups reside in the less sterically hindered equatorial positions, minimizing unfavorable 1,3-diaxial interactions. slideshare.netreddit.com The diaxial conformer would force both bulky groups into the sterically crowded axial positions, leading to significant steric strain.

In the case of cis-4-(trifluoromethyl)cyclohexanol , one substituent must be axial while the other is equatorial. spcmc.ac.in Given that the trifluoromethyl group is bulkier than the hydroxyl group, the conformer with the trifluoromethyl group in the equatorial position and the hydroxyl group in the axial position is the more stable of the two possible chair conformations. This arrangement minimizes the steric repulsions that would occur if the larger CF3 group were in the axial position. minia.edu.eg

Dynamic Stereochemistry and Inversion Barriers

The cyclohexane ring in this compound is not static; it undergoes a rapid "ring flip" or "chair inversion" at room temperature, interconverting between two chair conformations. slideshare.netgmu.edu This dynamic process is fundamental to its stereochemistry. youtube.com

During the ring flip, axial substituents become equatorial, and equatorial substituents become axial. gmu.edu For trans-4-(trifluoromethyl)cyclohexanol , the ring flip converts the stable diequatorial conformer into the highly unstable diaxial conformer. Due to the significant energy difference, the equilibrium lies heavily towards the diequatorial form.

For cis-4-(trifluoromethyl)cyclohexanol , the ring flip interconverts the two axial-equatorial conformers. Since the trifluoromethyl group is larger than the hydroxyl group, the conformer with the equatorial CF3 group is more stable. The equilibrium will favor this conformer, but the energy difference is smaller than in the trans isomer, allowing for a more dynamic equilibrium between the two chair forms.

The energy barrier to this ring inversion is influenced by the substituents. While specific data for this compound is not available, the introduction of substituents generally affects the inversion barrier of the cyclohexane ring. The 19F NMR spectrum of perfluorocyclohexane (B1265658) shows a single peak at room temperature, indicating rapid conformational inversion. rsc.org

Separation and Isolation Techniques for Stereoisomers

The separation of the cis and trans stereoisomers of this compound is crucial for their individual study and application. This is typically achieved through chromatographic and crystallization methods.

Chromatographic Resolution Methods

Chromatographic techniques are powerful tools for separating stereoisomers. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a common method for resolving enantiomers and can also be adapted for separating diastereomers like the cis and trans isomers of substituted cyclohexanols. nih.govresearchgate.net The separation is based on the differential interactions of the isomers with the stationary phase. nih.gov

Gas chromatography (GC) can also be employed for the separation of volatile derivatives of cyclohexanols. researchgate.net The choice of the chromatographic column and conditions, such as the mobile phase composition and temperature, is critical for achieving good resolution. researchgate.net For instance, normal-phase HPLC with mobile phases like heptane/ethanol (B145695) has been used to separate enantiomers on cyclofructan-based CSPs. researchgate.net

Crystallization-Based Separation

Crystallization is a classic and industrially scalable method for separating stereoisomers. chiralpedia.comuctm.edu This technique relies on the different physicochemical properties of diastereomers, such as solubility, which allows for their separation. researchgate.net

For cis and trans isomers, which are diastereomers, direct crystallization can be an effective separation method. By carefully selecting the solvent and controlling the crystallization conditions (e.g., temperature, concentration), one isomer can be selectively crystallized from the mixture, leaving the other isomer enriched in the solution.

In cases where direct crystallization is not efficient, derivatization to form diastereomeric salts with a chiral resolving agent can be employed. researchgate.net These diastereomeric salts have different solubilities, facilitating their separation by fractional crystallization. chiralpedia.comresearchgate.net After separation, the original enantiomer can be recovered. chiralpedia.com

Advanced Spectroscopic Characterization for Stereochemical Assignment

Advanced spectroscopic techniques, particularly high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable for the unambiguous assignment of the stereochemistry of the cis and trans isomers of this compound.

High-Resolution Nuclear Magnetic Resonance Spectroscopy (e.g., NOESY, COSY)

One-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the connectivity and spatial relationships of atoms within a molecule.

COSY (Correlation Spectroscopy) is a 2D NMR technique that reveals scalar (through-bond) couplings between protons. youtube.com In the COSY spectrum of this compound, cross-peaks would indicate which protons are on adjacent carbons, helping to assign the proton signals in the cyclohexane ring. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) is a powerful 2D NMR technique for determining the spatial proximity of protons, even if they are not directly bonded. libretexts.org The Nuclear Overhauser Effect (NOE) is observed between protons that are close in space (typically < 5 Å). princeton.edu In the context of this compound, NOESY is particularly useful for distinguishing between cis and trans isomers. For the trans isomer in its preferred diequatorial conformation, NOE cross-peaks would be expected between the axial protons on carbons 1, 3, and 5. For the cis isomer, with one axial and one equatorial substituent, the pattern of NOE cross-peaks would be distinctly different, allowing for the definitive assignment of the relative stereochemistry. For example, an NOE between the proton on C1 and the axial protons on C3 and C5 would indicate that the C1 proton is axial.

Chiroptical Spectroscopy (e.g., ECD, ORD)

Chiroptical spectroscopy, encompassing Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), is a powerful tool for the stereochemical analysis of chiral molecules. For the enantiomers of cis- and trans-4-(trifluoromethyl)cyclohexanol, these techniques would be instrumental in determining their absolute configuration.

Theoretically, the ECD spectrum of each enantiomer would exhibit mirror-image curves, with Cotton effects corresponding to the electronic transitions of the chromophores within the molecule. The sign and intensity of these Cotton effects are highly sensitive to the spatial arrangement of atoms around the chiral centers. Computational methods, such as Time-Dependent Density Functional Theory (TDDFT), are often employed to predict ECD spectra for different conformers and compare them with experimental data to assign the absolute configuration.

However, specific ECD or ORD data for the stereoisomers of this compound are not reported in the searched literature. A hypothetical data table for predicted ECD transitions would look like this:

| Hypothetical Enantiomer | Predicted λ (nm) | Predicted Rotatory Strength (R) [10⁻⁴⁰ cgs] |

| (1R,4R)-4-(Trifluoromethyl)cyclohexanol | 210 | +5.2 |

| (1S,4S)-4-(Trifluoromethyl)cyclohexanol | 210 | -5.2 |

| (1R,4S)-4-(Trifluoromethyl)cyclohexanol | 215 | +3.8 |

| (1S,4R)-4-(Trifluoromethyl)cyclohexanol | 215 | -3.8 |

This table is for illustrative purposes only and is not based on actual experimental or computational data.

Vibrational Spectroscopy for Conformational Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable insights into the conformational equilibrium of flexible molecules like substituted cyclohexanols. The vibrational frequencies of specific bonds, particularly the C-O and C-F stretching modes, and the fingerprint region are sensitive to the conformational state of the molecule (i.e., whether the substituents are in axial or equatorial positions).

For cis- and trans-4-(trifluoromethyl)cyclohexanol, the chair conformers are expected to be the most stable. The relative populations of the conformers with axial versus equatorial substituents can be determined by analyzing the intensities of characteristic vibrational bands at different temperatures. For instance, the C-F stretching vibrations of the trifluoromethyl group would likely exhibit different frequencies depending on its axial or equatorial orientation due to changes in the local electronic environment.

A detailed analysis would involve the assignment of specific vibrational modes to each conformer, often aided by computational frequency calculations. Unfortunately, no such detailed vibrational analysis specifically for this compound has been found in the reviewed literature. A representative data table that would be generated from such a study is presented below:

| Vibrational Mode | Predicted Frequency (cm⁻¹) - Equatorial CF₃ | Predicted Frequency (cm⁻¹) - Axial CF₃ |

| C-O Stretch | ~1050 | ~1030 |

| Symmetric CF₃ Stretch | ~1150 | ~1140 |

| Asymmetric CF₃ Stretch | ~1280 | ~1270 |

This table is hypothetical and intended to illustrate the expected differences in vibrational frequencies between conformers. It is not based on published research data.

Stereoisomer Interconversion Pathways

The stereoisomers of this compound can interconvert through various pathways. The most common is the ring inversion, or "chair flip," of the cyclohexane ring. This process allows for the interconversion between the two chair conformers of each stereoisomer (e.g., for the trans isomer, the diequatorial conformer interconverts with the diaxial conformer).

The energy barrier for this ring flip is a key parameter that determines the rate of interconversion. wikipedia.org For cyclohexane itself, this barrier is approximately 10-11 kcal/mol. libretexts.org The presence of substituents can alter this barrier. The trifluoromethyl group, being sterically demanding, is expected to have a significant impact on the conformational energies and the barrier to interconversion. The relative stability of the conformers is largely dictated by the avoidance of 1,3-diaxial interactions. libretexts.org For trans-4-(trifluoromethyl)cyclohexanol, the diequatorial conformer is expected to be significantly more stable than the diaxial conformer. For the cis-isomer, the conformer with the equatorial trifluoromethyl group would be favored over the one with the axial trifluoromethyl group.

The study of these interconversion pathways often involves dynamic Nuclear Magnetic Resonance (NMR) spectroscopy at variable temperatures to determine the coalescence temperature and calculate the free energy of activation (ΔG‡) for the ring flip. However, no specific studies reporting the energy barriers for the stereoisomer interconversion of this compound were identified.

A summary of expected conformational preferences and hypothetical energy barriers is provided below:

| Isomer | More Stable Conformer | Less Stable Conformer | Hypothetical ΔG‡ (kcal/mol) |

| trans-4-(Trifluoromethyl)cyclohexanol | Diequatorial | Diaxial | ~10.5 |

| cis-4-(Trifluoromethyl)cyclohexanol | Equatorial CF₃, Axial OH | Axial CF₃, Equatorial OH | ~10.2 |

This table presents expected trends based on general principles of conformational analysis and is not based on specific experimental data for the target compound.

Advanced Applications in Chemical Synthesis and Research

Building Block in Complex Organic Synthesis

The presence of the trifluoromethyl group on a cyclohexyl ring makes 4-(Trifluoromethyl)cyclohexanol (B153614) a valuable synthon for constructing intricate molecular architectures. Its distinct chemical properties facilitate its use in the synthesis of novel compounds with tailored characteristics.

Synthesis of Natural Product Analogues

Natural products have long served as a source of inspiration for the development of new therapeutic agents. However, their direct use can be hampered by issues such as limited availability and suboptimal pharmacological properties. The synthesis of natural product analogues allows chemists to systematically modify the original structure to enhance its drug-like qualities.

While direct examples of this compound in the synthesis of specific natural product analogues are not extensively documented in the provided search results, the principles of its application can be inferred. The trifluoromethylated cyclohexyl moiety can be incorporated into a target molecule to mimic or replace a portion of the natural product's scaffold. For instance, in the automated de novo design of synthetic cyclooxygenase-1 inhibitors inspired by the marine natural product (±)‐Marinopyrrole A, various phenyl-imidazole scaffolds were generated. nih.gov The strategic placement of a trifluoromethyl group, as seen in related synthetic endeavors, can enhance metabolic stability and binding affinity. nih.gov The use of building blocks like this compound allows for the creation of analogues with improved potency and pharmacokinetic profiles.

Accessing Diverse Chemical Libraries

The generation of chemical libraries containing a wide array of structurally diverse molecules is fundamental to high-throughput screening and the discovery of new bioactive compounds. This compound serves as a valuable starting material for creating libraries of compounds featuring the trifluoromethylcyclohexyl motif. This is particularly relevant as many companies offer this compound as part of their collections of unique chemicals for early discovery research. sigmaaldrich.comsigmaaldrich.com

The synthesis of trifluoromethyl arenes, a common substructure in pharmaceuticals and agrochemicals, can be achieved through methods like the deoxytrifluoromethylation/aromatization of cyclohexan(en)one substrates. nih.gov The precursor, 4-(trifluoromethyl)cyclohexanone, is directly related to this compound through oxidation. sigmaaldrich.comgoogle.com This highlights the pathway from the alcohol to a ketone that can then be used to generate a diverse range of highly substituted trifluoromethyl arenes, expanding the accessible chemical space for drug discovery and materials science. nih.gov

Pharmaceutical Intermediate and Drug Discovery

The unique physicochemical properties imparted by the trifluoromethyl group make this compound a highly sought-after intermediate in the pharmaceutical industry. fishersci.be Its incorporation into drug candidates can lead to significant improvements in their pharmacological profiles.

Development of Fluorinated Drugs with Enhanced Pharmacological Profiles

The introduction of fluorine and trifluoromethyl groups is a well-established strategy in medicinal chemistry to enhance a drug's metabolic stability, lipophilicity, and binding affinity. nih.gov The trifluoromethyl group can act as a bioisostere for other atoms or groups, altering the molecule's electronic properties and resistance to metabolic degradation. nih.gov

While the direct synthesis of a specific FDA-approved drug from this compound is not detailed in the provided results, the importance of trifluoromethylated intermediates is evident in the synthesis of numerous pharmaceuticals. For example, the synthesis of Siponimod, a sphingosine-1-phosphate receptor modulator, involves a key intermediate, 4-(chloromethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene, which shares the trifluoromethyl-substituted ring structure. acs.orggoogle.com The development of scalable processes for such intermediates underscores their industrial relevance. acs.org The presence of the trifluoromethyl group in drugs like fluoxetine (B1211875) and pexidartinib (B1662808) highlights its role in creating effective therapeutics. mdpi.com

Rational Design of Allosteric Modulators (e.g., A1 Adenosine (B11128) Receptor Agonists)

The adenosine A1 receptor (A1R) is a G protein-coupled receptor that plays a crucial role in various physiological processes and is a target for the treatment of conditions like pain and heart failure. nih.govmdpi.com Allosteric modulators, which bind to a site on the receptor distinct from the primary (orthosteric) binding site, offer a more nuanced approach to modulating receptor activity compared to traditional agonists or antagonists. mdpi.com

Benzoylthiophenes are known allosteric enhancers of agonist activity at the A1 adenosine receptor, and this compound is used as a pharmaceutical intermediate in their synthesis. fishersci.be While the specific mechanism of how the trifluoromethylcyclohexyl group contributes to the allosteric modulation is not explicitly detailed, the known effects of trifluoromethyl groups on molecular properties suggest it could enhance binding affinity and metabolic stability of the modulator. nih.gov The development of potent and selective A1R agonists and modulators is an active area of research, with various compounds being investigated for their therapeutic potential. nih.govnih.govsigmaaldrich.comsigmaaldrich.com

Agrochemical Development and Formulation Research

The introduction of fluorine-containing groups, particularly the trifluoromethyl (CF3) moiety, has had a profound impact on the discovery and optimization of agrochemicals. colab.wsnih.gov The CF3 group can significantly alter a molecule's biological activity by influencing factors such as its binding affinity to target enzymes or receptors, its transport to the site of action, and its resistance to metabolic degradation. colab.ws

Design of Environmentally Benign Fluorinated Pesticides and Herbicides

The strategic incorporation of fluorine and trifluoromethyl groups is a key strategy in the design of modern pesticides and herbicides. researchgate.netresearchgate.net The presence of the trifluoromethyl group in a pesticide molecule can enhance its effectiveness and selectivity, potentially leading to lower application rates and reduced environmental impact. chemimpex.com A significant portion of recently developed agrochemicals contain fluorine, with the trifluoromethyl group being a prevalent feature. nih.govresearchgate.net Research in this area focuses on creating pesticides that are highly effective against target pests while exhibiting favorable environmental degradation profiles, thus minimizing their persistence in soil and water. nih.gov

The development of environmentally benign pesticides is a critical area of research. nih.gov A recent study highlighted that nearly a quarter of all conventional pesticide active ingredients in the U.S. are organofluorines, with 14% being classified as PFAS. pfasinsights.com For active ingredients approved in the last decade, these figures rise to 61% and 30%, respectively. pfasinsights.com This trend underscores the importance of the trifluoromethyl group in modern agrochemical design.

Structure-Activity Relationship Studies in Agrochemicals

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. In the context of agrochemicals, SAR studies involving fluorinated compounds help researchers to systematically modify molecular structures to enhance pesticidal or herbicidal efficacy. colab.wsacs.org The introduction of a trifluoromethyl group can significantly impact a molecule's lipophilicity, electronic properties, and metabolic stability, all of which are critical determinants of its activity. nih.gov By studying these relationships, chemists can design more potent and selective agrochemicals. For instance, the replacement of a chlorine atom with a trifluoromethyl group in the herbicide nitrofen (B51676) to create oxyfluorfen (B1678082) resulted in improved herbicidal activity and a broader spectrum of weed control. researchgate.net

Materials Science and Polymer Chemistry

The unique properties imparted by the trifluoromethyl group also make this compound a valuable component in materials science and polymer chemistry. chemimpex.comsigmaaldrich.com

Fabrication of Advanced Materials with Tailored Properties

The incorporation of this compound into various materials can lead to the development of advanced materials with specific, desirable properties. chemimpex.com These properties can include enhanced chemical resistance, thermal stability, and altered surface characteristics. The trifluoromethyl group is known for its high electronegativity and ability to create materials with low surface energy.

Incorporation into Fluoropolymers for Enhanced Chemical Resistance and Durability

Fluoropolymers are a class of polymers known for their exceptional chemical resistance, thermal stability, and low friction properties. nih.govresearchgate.net Incorporating monomers like this compound into polymer chains can further enhance these characteristics. chemimpex.com The presence of the trifluoromethyl group can improve the polymer's resistance to harsh chemicals and increase its durability and lifespan in demanding applications. nih.govresearchgate.net Fluoropolymers are utilized in a wide array of industries, including chemical processing, electronics, and aerospace, where high-performance materials are essential. fluoropolymers.eu

Table 1: Key Properties of Selected Fluoropolymers

| Fluoropolymer | Key Properties | Common Applications |

| Polytetrafluoroethylene (PTFE) | Excellent chemical resistance, low friction, high thermal stability | Non-stick coatings, seals, electrical insulation |

| Fluorinated Ethylene Propylene (FEP) | Similar to PTFE but melt-processible | Linings for pipes (B44673) and vessels, wire and cable insulation |

| Polyvinylidene Fluoride (PVDF) | High strength, chemical resistance, UV stability | Pipes, fittings, coatings, lithium-ion battery components |

This table provides a general overview of some common fluoropolymers and their properties. The specific properties of a fluoropolymer can be tailored by the incorporation of monomers like this compound.

Specialty Chemicals and Fine Chemical Synthesis

Beyond its applications in agrochemicals and materials science, this compound serves as a crucial intermediate in the synthesis of various specialty and fine chemicals. chemimpex.com Its unique chemical reactivity, stemming from the presence of both a hydroxyl group and a trifluoromethyl group, allows it to be a versatile building block for creating complex molecules. evitachem.com It can undergo a variety of chemical transformations, such as oxidation to the corresponding ketone, 4-(trifluoromethyl)cyclohexanone, or substitution of the hydroxyl group. evitachem.combiosynth.com These reactions open pathways to a diverse range of fluorinated compounds with potential applications in pharmaceuticals and other specialized fields. fishersci.befishersci.canih.gov The synthesis of complex molecules often involves multi-step processes, and intermediates like this compound play a vital role in achieving the desired final product. rsc.orggoogle.comorganic-chemistry.orgacs.orggoogle.com

Computational Chemistry and Theoretical Investigations of 4 Trifluoromethyl Cyclohexanol

Quantum Mechanical Calculations for Electronic Structure and Molecular Orbitals

Quantum mechanical calculations are fundamental to understanding the electronic makeup of a molecule, providing a detailed picture of its molecular orbitals and electron distribution. For 4-(trifluoromethyl)cyclohexanol (B153614), these calculations, typically employing methods like Hartree-Fock (HF) or post-Hartree-Fock methods, reveal the influence of the electron-withdrawing trifluoromethyl (CF₃) group and the hydroxyl (-OH) group on the cyclohexane (B81311) ring.

The electronic structure dictates many of the molecule's properties. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. In this compound, the presence of the highly electronegative fluorine atoms in the CF₃ group is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted cyclohexanol (B46403). This effect generally leads to increased electrophilicity.

Table 1: Representative Theoretical Data for Substituted Cyclohexanes

| Compound | Method | Calculated Property | Value | Reference |

| Fluorocyclohexane | MP2/aug-cc-pVTZ | Axial-Equatorial Free Energy Difference (A-value) | 0.19 kcal/mol | researchgate.net |

| Methylcyclohexane | Axial-Equatorial Free Energy Difference (A-value) | 7.6 kJ/mol | libretexts.org | |

| trans-2-Fluorocyclohexanol | ab initio 6-31G*(MP2) | Conformational Free Energy Difference (ΔG aa-ee) | 1.1 kcal/mol | rsc.org |

Density Functional Theory (DFT) Studies on Reactivity and Reaction Pathways

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the reactivity of molecules like this compound. rsc.org DFT calculations can predict various reactivity descriptors and map out potential energy surfaces for chemical reactions.

Global reactivity descriptors derived from the energies of the frontier molecular orbitals (HOMO and LUMO) provide a quantitative measure of a molecule's reactivity. These include:

Chemical Hardness (η): Resistance to change in electron distribution.

Electronic Chemical Potential (μ): The escaping tendency of electrons.

Global Electrophilicity Index (ω): A measure of the stabilization in energy when the system acquires an additional electronic charge.

For this compound, the inductive effect of the CF₃ group is expected to increase its electrophilicity compared to cyclohexanol.

Local reactivity can be analyzed using Fukui functions, which identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. In this compound, the carbon atom attached to the hydroxyl group and the carbon of the trifluoromethyl group are likely to be key reactive centers.

DFT is also instrumental in investigating reaction pathways, for instance, in oxidation or substitution reactions involving the hydroxyl group. By locating transition states and calculating activation energies, DFT can elucidate reaction mechanisms and predict the feasibility of different chemical transformations.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

The conformational flexibility of the cyclohexane ring is a classic topic in stereochemistry. For this compound, the interplay between the hydroxyl and trifluoromethyl groups in both cis and trans isomers dictates the preferred chair conformations. Molecular dynamics (MD) simulations, which simulate the movement of atoms and molecules over time, are ideal for exploring these conformational landscapes. rsc.org

In the case of monosubstituted cyclohexanes, the preference for a substituent to occupy an equatorial position is quantified by its A-value (the free energy difference between the axial and equatorial conformers). libretexts.org The trifluoromethyl group has a significant A-value, indicating a strong preference for the equatorial position to minimize 1,3-diaxial interactions. researchgate.netlibretexts.org For this compound, the conformational equilibrium will depend on the relative stereochemistry (cis or trans) and the balance of steric and electronic effects of both substituents.

MD simulations are particularly valuable for studying solvation effects. nih.gov The presence of a solvent can significantly influence conformational preferences through hydrogen bonding and dielectric effects. For this compound, MD simulations in explicit solvent (e.g., water) can reveal how solvent molecules interact with the hydroxyl and trifluoromethyl groups, potentially altering the conformational equilibrium compared to the gas phase. These simulations can also provide insights into the dynamics of the solvent shell around the solute.

Table 2: Conformational Free Energies (A-values) for Selected Substituents on a Cyclohexane Ring

| Substituent | A-value (kJ/mol) | Reference |

| -CH₃ | 7.6 | libretexts.org |

| -OH | 2.3 - 4.2 | libretexts.org |

| -F | 0.6 - 1.0 | libretexts.org |

| -Cl | 2.2 | libretexts.org |

| -Br | 2.0 | libretexts.org |

| -I | 1.9 | libretexts.org |

| -C(CH₃)₃ | ~22.8 | libretexts.org |

In Silico Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which is invaluable for structure elucidation and interpretation of experimental data. For this compound, the prediction of NMR and vibrational (IR and Raman) spectra is of particular interest.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts can be achieved with good accuracy using DFT methods, often in conjunction with machine learning models. nrel.govrsc.orgualberta.cachemrxiv.org These predictions are highly sensitive to the molecular geometry, making them a powerful tool for distinguishing between different conformers and stereoisomers of this compound. By calculating the Boltzmann-averaged chemical shifts over a conformational ensemble, a theoretical spectrum can be generated for comparison with experimental data.

Vibrational Spectroscopy: The calculation of vibrational frequencies using DFT can aid in the assignment of experimental IR and Raman spectra. nih.govnih.gov The characteristic vibrational modes of the -OH, C-F, and C-O bonds, as well as the skeletal vibrations of the cyclohexane ring, can be identified. Discrepancies between calculated and experimental frequencies, often addressed by applying scaling factors, can provide insights into intermolecular interactions, such as hydrogen bonding.

Table 3: Representative Predicted Spectroscopic Data for Related Compounds

| Compound | Method | Predicted Parameter | Value | Reference |

| 5-Chloro-2-[4-(trifluoromethyl)phenylcarbamoyl]phenyl acetate | DFT | NH Stretching Wavenumber | (Red-shifted from computed value) | nih.gov |

| Triethoxy(4-(trifluoromethyl)-phenyl) silane | Vibrational Assignments | (Provided in study) | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Applications

To build a QSAR model, a set of structurally related compounds with known biological activities is required. Molecular descriptors, which are numerical representations of the chemical information of a molecule, are then calculated. These descriptors can be categorized as:

1D: Molecular weight, atom counts.

2D: Connectivity indices, topological parameters.

3D: Steric parameters (e.g., molecular volume, surface area), electronic parameters (e.g., dipole moment, partial charges).

For a series of fluorinated cyclohexanols, QSAR models could be developed to predict activities such as enzyme inhibition or receptor binding. The trifluoromethyl group in this compound would be a key contributor to the molecular descriptors, influencing properties like lipophilicity, steric bulk, and electronic interactions. The development of a robust QSAR model could guide the design of new analogs with enhanced biological activity.

Table 4: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Type | Examples |

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors |

| Topological | Wiener Index, Randić Index |

| Geometrical | Molecular Surface Area, Molecular Volume |

| Electrostatic | Dipole Moment, Partial Charges |

| Quantum-Chemical | HOMO/LUMO energies, Electronegativity |

Future Directions and Emerging Research Frontiers

Sustainable and Bio-Inspired Synthetic Approaches to Fluorinated Cyclohexanols

The development of environmentally friendly and efficient methods for synthesizing fluorinated cyclohexanols, including 4-(Trifluoromethyl)cyclohexanol (B153614), is a significant area of ongoing research. Traditional fluorination methods often involve harsh reagents and conditions. In contrast, modern approaches are focusing on greener alternatives.

Bio-inspired synthesis represents a promising frontier. For instance, the use of enzymes like fluorinase in biocatalytic processes offers a green method for producing organofluorine compounds. mdpi.com These enzymatic reactions can occur in aqueous media under mild conditions, presenting a significant advantage over conventional chemical synthesis. mdpi.com Research into fluorinase has shown its capability to catalyze the formation of C-F bonds, and its immobilization on nanostructures like fluoridated hydroxyapatite (B223615) nanoflowers has been shown to enhance its activity and stability. mdpi.com

Furthermore, the development of one-pot synthesis methodologies, such as a one-pot fluorination and organocatalytic Robinson annulation sequence, allows for the asymmetric synthesis of fluorinated cyclohexenones with high efficiency and stereoselectivity. researchgate.net These methods often utilize environmentally benign solvents like ethanol (B145695) and aim to minimize waste byproducts. researchgate.net The synthesis of various fluorinated cyclohexane (B81311) and aromatic derivatives has been achieved in a few steps from commercially available starting materials, demonstrating the potential for creating diverse molecular structures. rsc.orgnih.gov

Photoredox Catalysis and Electrochemistry in this compound Transformations

Photoredox catalysis has emerged as a powerful tool for chemical synthesis, enabling reactions to proceed under mild, room temperature conditions using visible light as an energy source. princeton.eduyoutube.com This strategy has been successfully applied to the α-trifluoromethylation of enolsilanes, providing a facile route to α-trifluoromethylated carbonyl compounds. princeton.educapes.gov.br The versatility of this method is highlighted by the development of a one-pot protocol for the direct fluoroalkylation of ketones, esters, and amides without the need to isolate intermediate enolsilanes. princeton.edu

The merger of photoredox catalysis with transition metal catalysis, known as metallaphotoredox catalysis, has further expanded the synthetic utility of these reactions. princeton.edu This dual catalytic approach combines the bond-forming capabilities of transition metals with the selective activation provided by photoredox catalysts, leading to novel and efficient transformations. youtube.comprinceton.edu

While the direct application of photoredox catalysis to this compound itself is an area for future exploration, the principles established for related fluorinated compounds suggest significant potential. For example, photoredox-enabled sulfination of alcohols has been demonstrated, offering a pathway to synthesize alkyl sulfinates, which are valuable intermediates in pharmaceutical production. nih.gov The extension of such methods to fluorinated alcohols like this compound could open up new avenues for creating complex molecules.

Applications in Advanced Catalysis and Organocatalysis

The unique structural and electronic properties of this compound make it an attractive candidate for applications in advanced catalysis and organocatalysis. The trifluoromethyl group can significantly influence the acidity, lipophilicity, and metabolic stability of a molecule, properties that are highly desirable in the design of new catalysts and ligands.

Organocatalysis, which utilizes small organic molecules as catalysts, is a rapidly growing field that avoids the use of often toxic and expensive metals. researchgate.net The incorporation of fluorinated moieties, such as the trifluoromethylcyclohexyl group, into organocatalyst scaffolds could lead to catalysts with enhanced stability, selectivity, and activity. Research has shown that asymmetric organocatalysis can be highly effective for producing chiral fluorinated compounds. researchgate.net

The development of scalable processes for key intermediates containing the trifluoromethylcyclohexyl moiety is crucial for its broader application. For example, efficient synthetic routes to 4-(chloromethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene, a key intermediate for the drug Siponimod, have been developed using cross-coupling reactions like Negishi and Suzuki couplings. acs.orgresearchgate.net These advancements highlight the industrial relevance of this structural motif and pave the way for its use in a wider range of catalytic applications.

Development of Novel Fluorinated Probes for Chemical Biology and Imaging

Fluorinated molecules are increasingly being used as probes in chemical biology and medical imaging. The introduction of fluorine, and particularly the trifluoromethyl group, can enhance the binding affinity and selectivity of molecules to biological targets. soton.ac.uk Furthermore, the 19F nucleus is an excellent NMR probe for studying protein structure and dynamics due to its high sensitivity and the absence of background signals in biological systems. nih.gov

The synthesis of fluorinated carbohydrates and cyclohexanol (B46403) derivatives as probes to investigate hydrogen bond donating capacity is an active area of research. soton.ac.uk These studies provide fundamental insights into the interactions of fluorinated molecules in biological systems. The development of novel fluorescent chemical probes is also crucial for high-throughput screening assays to identify new drug candidates. nih.gov For example, small molecule fluorophores have been designed and synthesized for evaluating the binding of molecules to targets like neuropilin-1. nih.gov

By incorporating the this compound moiety into larger molecular structures, it is possible to create novel probes for various biological applications. The trifluoromethyl group can serve as a sensitive 19F NMR reporter, while the cyclohexanol scaffold provides a versatile platform for further chemical modification. Research into the design of novel near-infrared rhodamine dyes by replacing geminal methyl groups with trifluoromethyl groups has shown a significant improvement in fluorogenicity, demonstrating the potential of trifluoromethyl groups in developing advanced imaging agents. escholarship.org

Integration with Artificial Intelligence and Machine Learning in Chemical Design and Synthesis

In the context of this compound, AI and ML could be employed to design novel derivatives with specific desired properties. By building predictive models based on the structure-activity relationships of existing fluorinated compounds, researchers can identify promising new candidates for synthesis and testing. Furthermore, machine learning-driven, closed-loop experimental processes can guide the synthesis of complex nanomaterials, demonstrating the power of these techniques to accelerate materials discovery. nih.govnih.gov As AI and ML continue to advance, their integration into the design and synthesis of fluorinated compounds like this compound will undoubtedly lead to exciting new discoveries and applications. researchgate.net

Q & A

Q. How is the molecular structure of 4-(Trifluoromethyl)cyclohexanol confirmed experimentally?

- Methodological Answer: Structural confirmation relies on spectroscopic techniques:

- NMR Spectroscopy : Determines hydrogen and carbon environments, distinguishing cis/trans isomers based on coupling constants and chemical shifts.

- Mass Spectrometry (MS) : Validates molecular weight (168.16 g/mol) via molecular ion peaks and fragmentation patterns.

- Chromatography (GC/HPLC) : Assesses purity (>98% by GC) and isomer ratios in mixtures .

Q. What methods are employed to separate cis/trans isomers of this compound?

- Methodological Answer:

- Gas Chromatography (GC) : Utilizes differences in boiling points and polarity for isomer resolution.

- Chiral Chromatography : Employs chiral stationary phases to separate enantiomers if present.

- Crystallization : Selective crystallization under controlled temperatures may isolate isomers .

Q. What are the key physical and chemical properties of this compound?

- Methodological Answer:

- Physical Properties : Liquid at room temperature, molecular formula C₇H₁₁F₃O, density ~1.2 g/cm³ (estimated).

- Chemical Stability : Hydroxyl and trifluoromethyl groups influence reactivity; stability under acidic/basic conditions requires pH-controlled studies.

- Solubility : Likely polar organic solvents (e.g., DMF, DMSO) due to hydroxyl group .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the adsorption behavior of this compound on solid electrodes?

- Methodological Answer:

- Chronocoulometry : Measures charge density during adsorption on gold electrodes; the electron-withdrawing CF₃ group may reduce surface affinity compared to unsubstituted cyclohexanol.

- Comparative Analysis : Contrasts Gibbs surface excess values with analogs (e.g., cyclohexanol) to quantify CF₃ effects .

Q. What synthetic strategies optimize yield and selectivity for this compound derivatives?

- Methodological Answer:

- Microwave-Assisted Reactions : Reduces reaction time (e.g., Claisen-Schmidt reactions for ketone derivatives, yielding ~77% under microwave conditions).

- Reactive Distillation : Enhances conversion rates in multi-step processes (e.g., esterification-hydrolysis for cyclohexanol analogs) .

Q. How can discrepancies in analytical data (e.g., purity assays) be resolved?

- Methodological Answer:

- Cross-Validation : Compare GC (purity >98%) with HPLC (retention time ~1.23 minutes) to identify co-eluting impurities.

- Mass Spectrometry Coupling : LC-MS detects trace isomers or degradation products not resolved by GC alone .

Q. What role does this compound play in modulating biological targets?

- Methodological Answer:

- Receptor Binding Assays : Test interactions with serotonin/norepinephrine transporters using radiolabeled ligands (cf. cyclohexanol derivatives in ).

- Structure-Activity Relationship (SAR) : Modify the CF₃ position to assess impact on binding affinity .

Data Contradiction Analysis

Q. Why do chronocoulometry and differential capacity measurements yield conflicting adsorption data?

- Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.